{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE
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Overview
Description
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a butylphenylsulfonyl group and a pyridylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The pyridylmethanone moiety can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the pyridylmethanone moiety may produce alcohol derivatives.
Scientific Research Applications
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets. For instance, the piperazine ring may interact with GABA receptors, similar to other piperazine derivatives . The sulfonyl and pyridylmethanone groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE: This compound has a similar structure but with a nitrophenyl group instead of a pyridyl group.
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE: Another similar compound with a tetrahydro-2-furanyl group.
Uniqueness
The uniqueness of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridylmethanone moiety, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-3-5-17-7-9-19(10-8-17)27(25,26)23-14-12-22(13-15-23)20(24)18-6-4-11-21-16-18/h4,6-11,16H,2-3,5,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNFAVMEUQRUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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